molecular formula C14H17ClN4O2 B14964779 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B14964779
Molekulargewicht: 308.76 g/mol
InChI-Schlüssel: APVUAOLOOGNUNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent.

    Agriculture: It may be used as a pesticide or herbicide due to its bioactive properties.

    Materials Science: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-thiol
  • 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,4-triazole-3-thiol

Uniqueness

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the 3-ethoxypropyl chain

Eigenschaften

Molekularformel

C14H17ClN4O2

Molekulargewicht

308.76 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-(3-ethoxypropyl)triazole-4-carboxamide

InChI

InChI=1S/C14H17ClN4O2/c1-2-21-9-3-8-16-14(20)13-10-19(18-17-13)12-6-4-11(15)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,16,20)

InChI-Schlüssel

APVUAOLOOGNUNA-UHFFFAOYSA-N

Kanonische SMILES

CCOCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.